1-acetyl-2-benzyl-2H-indol-3-one chemical structure and properties
1-acetyl-2-benzyl-2H-indol-3-one chemical structure and properties
An In-depth Technical Guide to 1-acetyl-2-benzyl-2H-indol-3-one: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 1-acetyl-2-benzyl-2H-indol-3-one, a member of the 2,2-disubstituted indolin-3-one class of heterocyclic compounds. The indolin-3-one core is a significant scaffold found in bioactive alkaloids and synthetic molecules, yet it remains less explored than its indolin-2-one isomer.[1] This document elucidates the structural features, predicted physicochemical and spectroscopic properties, and potential synthetic pathways for the title compound. By synthesizing information from modern catalytic methods and the broader chemical context of substituted indoles, this guide serves as a foundational resource for researchers in medicinal chemistry and drug development. We will explore the rationale behind proposed synthetic protocols and discuss the potential of this molecular architecture as a privileged structure in the design of novel therapeutic agents, drawing on the extensive history of indole derivatives in medicine.[2][3]
Introduction: The Indol-3-one Scaffold in Modern Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[3][4][5] While the 1H-indole and indolin-2-one (oxindole) systems are extensively studied, the 2H-indol-3-one (or indolin-3-one) isomer represents a comparatively underexplored but highly valuable chemical space.[1]
The key feature of compounds like 1-acetyl-2-benzyl-2H-indol-3-one is the presence of a quaternary carbon center at the C2 position. The direct construction of such chiral centers is a significant challenge in organic synthesis, and its achievement provides access to complex molecular architectures with potential for high target specificity.[6] The substituents on the indolin-3-one core play a critical role in modulating its properties:
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N1-Acetyl Group: The acetyl group at the N1 position acts as an electron-withdrawing group, influencing the electronic character of the indole ring. This modification can impact the compound's reactivity, stability, and its ability to participate in hydrogen bonding, thereby affecting pharmacokinetic properties.
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C2-Benzyl Group: The benzyl substituent at the C2 position introduces significant steric bulk and lipophilicity. This group can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of biological targets, such as enzymes or receptors.
This guide provides an in-depth examination of the title compound, integrating foundational chemical principles with advanced synthetic strategies to offer a holistic view for the research scientist.
Structural and Physicochemical Profile
Chemical Structure
The molecular structure consists of a fused bicyclic system (a benzene ring fused to a pyrrole ring) with a ketone at position 3, an acetylated nitrogen at position 1, and a benzyl group at the C2 quaternary carbon.
Caption: Proposed one-pot chemoenzymatic synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, incorporating purification and characterization to confirm the identity and purity of the final product.
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Reaction Setup: To a solution of 2-benzyl-1H-indole (1.0 mmol) in a suitable solvent system (e.g., a biphasic system of buffer and an organic solvent) is added a photoredox catalyst (e.g., Rose Bengal, 1 mol%) and Wheat Germ Lipase (WGL, 20 mg).
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Addition of Reagents: An acetyl donor, such as vinyl acetate (5.0 mmol), is added to the mixture. The reaction vessel is sealed and degassed.
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Initiation: The reaction mixture is stirred vigorously and irradiated with visible light (e.g., a blue LED lamp) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS for the consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and the aqueous layer is extracted. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 1-acetyl-2-benzyl-2H-indol-3-one.
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Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS), comparing the obtained data with the predicted values.
Chemical Reactivity and Stability
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Electrophilicity: The ketone at C3 is a primary site for nucleophilic attack.
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Enolization: The methylene protons of the benzyl group are alpha to the ketone and could potentially be deprotonated under basic conditions, leading to enolate formation and subsequent reactions.
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N-Acetyl Group: The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
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Stability: 2H-indoles can be less stable than their 1H-indole counterparts due to the disruption of aromaticity in the pyrrole ring. [7]Careful handling and storage are recommended.
Potential Applications in Drug Discovery
The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets with high affinity. [3]This versatility has led to the development of numerous indole-based drugs. [2][8]
Established Biological Activities of Indole Derivatives
Substituted indoles have demonstrated a remarkable breadth of biological activities. The introduction of varied substituents allows for the fine-tuning of a compound's interaction with specific biological targets.
| Therapeutic Area | Biological Target / Mechanism | Example Indole Drug | Reference |
| Oncology | Tubulin Polymerization Inhibition, Kinase Inhibition (e.g., EGFR) | Vincristine, Sunitinib | [2][3][9] |
| Anti-inflammatory | COX Enzyme Inhibition, NF-κB Pathway Modulation | Indomethacin | [4] |
| Neurology | Serotonin (5-HT) Receptor Agonism | Sumatriptan | [2][3] |
| Antimicrobial | Bacterial Membrane Disruption, Biofilm Inhibition | Indolicidin (peptide) | [4] |
| Antiviral | HIV Reverse Transcriptase Inhibition | Delavirdine | [2][3] |
Rationale in Medicinal Chemistry
The structure of 1-acetyl-2-benzyl-2H-indol-3-one is well-suited for exploration in drug discovery programs. The rigid core provides a defined orientation for the functional groups, while the benzyl and acetyl substituents offer opportunities for specific molecular interactions. The benzyl group, in particular, can mimic the side chain of phenylalanine, potentially interacting with hydrophobic pockets in enzyme active sites. Future research could focus on the asymmetric synthesis of this compound to explore the differential biological activity of its enantiomers and its screening against various therapeutic targets, particularly in oncology and inflammation research.
Conclusion
1-acetyl-2-benzyl-2H-indol-3-one is a promising, yet under-investigated, heterocyclic compound. This guide has synthesized available chemical knowledge to provide a detailed profile of its structure, predicted properties, and viable synthetic routes. The application of modern, efficient synthetic methods like concurrent chemoenzymatic catalysis can enable access to this and related structures for biological evaluation. [6]Given the proven track record of the indole scaffold in medicine, a systematic investigation into the therapeutic potential of the 2,2-disubstituted indolin-3-one class is a compelling direction for future drug discovery efforts.
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